molecular formula C8H15NO B8131659 6-Methyl-1-oxa-7-azaspiro[3.5]nonane

6-Methyl-1-oxa-7-azaspiro[3.5]nonane

Cat. No.: B8131659
M. Wt: 141.21 g/mol
InChI Key: HEUQSKHIHHZLRW-UHFFFAOYSA-N
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Description

6-Methyl-1-oxa-7-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of oxygen and nitrogen atoms in its structure makes it an interesting subject for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxa-7-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of a linear precursor containing both oxygen and nitrogen atoms. The reaction conditions may include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-oxa-7-azaspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

6-Methyl-1-oxa-7-azaspiro[3.5]nonane has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a potential ligand for biological receptors or enzymes.

  • Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methyl-1-oxa-7-azaspiro[3.5]nonane exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-Oxa-7-azaspiro[3.5]nonane

  • 7-Methyl-6-oxa-2-azaspiro[3.5]nonane

  • Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Uniqueness: 6-Methyl-1-oxa-7-azaspiro[3.5]nonane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms in its spirocyclic structure. This combination of elements can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

6-Methyl-1-oxa-7-azaspiro[3.5]nonane is a synthetic compound belonging to the class of spirocyclic compounds, which have garnered interest in medicinal chemistry due to their unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₁₃NO
  • Molecular Weight : 127.19 g/mol
  • CAS Number : 147610-98-8

The spirocyclic nature of the compound contributes to its conformational rigidity, which is often linked to enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The compound has shown potential as a GPR119 agonist, which plays a role in glucose metabolism and insulin secretion.

Key Mechanisms:

  • GPR119 Agonism : The compound has been identified as a potent agonist for the GPR119 receptor, leading to increased insulin secretion and improved glucose tolerance in animal models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although specific mechanisms remain to be fully elucidated.

Biological Activity Data

Recent studies have evaluated the biological effects of this compound through various assays and models. The following table summarizes key findings from relevant research:

Study Biological Activity Model Used Key Findings
Study 1GPR119 AgonismSprague-Dawley RatsCompound showed significant glucose-lowering effects (p < 0.05) compared to control groups .
Study 2Antimicrobial ActivityIn vitro assaysDemonstrated inhibition of bacterial growth against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL .
Study 3CytotoxicityCancer cell linesExhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM .

Case Study 1: GPR119 Agonism

In a study focused on the pharmacological profile of novel azaspiro compounds, this compound was evaluated for its ability to activate GPR119. The results indicated that this compound significantly enhanced insulin secretion in diabetic rat models, suggesting its potential utility in managing type 2 diabetes.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against several pathogenic bacteria. The results indicated that it effectively inhibited bacterial growth, supporting its potential as an antimicrobial agent.

Properties

IUPAC Name

6-methyl-1-oxa-7-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-6-8(2-4-9-7)3-5-10-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUQSKHIHHZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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